molecular formula C18H20N4O3 B12173458 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12173458
M. Wt: 340.4 g/mol
InChI Key: ATFGGEHVXFFJLP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Piperidine Ring Formation: The piperidine ring is formed through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Coupling with Pyrimidine: The pyrimidine moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and benzodioxin derivatives.

    Examples: Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxylate and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxylamide.

Uniqueness

    Structural Features: The presence of both the benzodioxin and pyrimidine moieties in the same molecule.

    Functional Properties: Unique reactivity and potential bioactivity due to the combination of these structural features.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrimidin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H20N4O3/c23-17(21-14-2-3-15-16(12-14)25-11-10-24-15)13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,12-13H,4-5,8-11H2,(H,21,23)

InChI Key

ATFGGEHVXFFJLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CC=N4

Origin of Product

United States

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